4-Fluoro-3-nitrobenzamide

Übersicht

Beschreibung

4-Fluoro-3-nitrobenzamide is a chemical compound that is part of a broader class of nitrobenzamide derivatives. These compounds have garnered interest due to their potential applications in various fields, including drug discovery and material science. While the specific compound 4-Fluoro-3-nitrobenzamide is not directly mentioned in the provided papers, related compounds such as 4-iodo-3-nitrobenzamide and 4-substituted-3-nitrobenzamide derivatives have been studied for their chemotherapeutic activity and anti-tumor properties.

Synthesis Analysis

The synthesis of related compounds involves multistep reactions, starting from commercially available building blocks. For instance, 4-Chloro-2-fluoro-5-nitrobenzoic acid has been used as a starting material for the synthesis of various heterocyclic compounds . Similarly, 4-iodo-3-nitrobenzamide was synthesized and tested for its ability to induce cell death in tumor cells . The synthesis of 4-amino-2-fluoro-N-methyl-benzamide from 2-fluoro-4-nitrotoluene through oxidation, chlorination, amination, and hydrogenation steps indicates a possible synthetic route for related compounds .

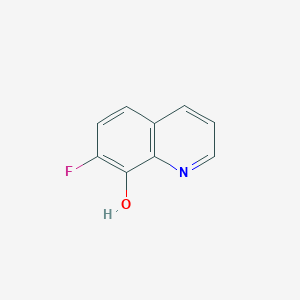

Molecular Structure Analysis

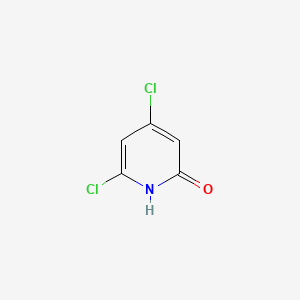

The molecular structure of nitrobenzamide derivatives is characterized by the presence of a nitro group and an amide group attached to a benzene ring. The position of these substituents can significantly influence the compound's properties. X-ray crystallography has been used to confirm the structure of related compounds, such as 1-Fluoro-2,5-dimethoxy-4-nitrobenzene . Additionally, the structure-activity relationship of 4-substituted-3-nitrobenzamide derivatives has been discussed, highlighting the importance of molecular structure in determining biological activity .

Chemical Reactions Analysis

The chemical reactivity of nitrobenzamide derivatives is influenced by the presence of reactive functional groups. For example, the reduction of the nitro group to a nitroso derivative in 4-iodo-3-nitrobenzamide is a key step in its mechanism of action against tumor cells . The reactivity with reduced ascorbate and glutathione has also been studied, providing insights into the compound's interactions in biological systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzamide derivatives, such as solubility, transparency in the visible region, and solvatochromic behavior, are important for their potential applications. The nonlinear optical properties of N-(4-nitrobenzylidene)-o-fluoroamine and N-(3-nitrobenzylidene)-p-fluoroamine have been investigated, suggesting that these compounds may exhibit microscopic nonlinear optical behavior . The automated synthesis of a related compound, p-[18F]MPPF, demonstrates the practical aspects of synthesizing and purifying these compounds for applications such as imaging .

Wissenschaftliche Forschungsanwendungen

-

Biomolecule Immobilization and Bioconjugation

- Field : Analytical and Bioanalytical Chemistry

- Application Summary : 4-Fluoro-3-nitrophenyl azide is used for biomolecule immobilization and bioconjugation . It’s one of the oldest photolinkers used for photoaffinity labeling .

- Method : The photolinker is activated by photo-irradiation, which produces a chemical linkage . The activated surface can conjugate a biomolecule without any catalyst, reagent, or modification .

- Results : This method has been found to be effective for the immobilization of biomolecules such as antibodies, enzymes, cells, carbohydrates, oligonucleotides, and DNA aptamers .

-

Fluorescence Sensing of Nitroaromatic Compounds

- Field : Materials Chemistry

- Application Summary : Fluorescent Al(ΙΙΙ) MOFs, structurally analogous to MIL–53, are synthesized for the detection of nitroaromatic compounds .

- Method : The MOFs show strong fluorescence quenching upon exposure to vapours of nitrobenzene, 1,3-dinitrobenzene, 4-nitrotoluene, 2,4-dinitrotoluene .

- Results : The MOFs and their polymer composites in the form of thin films are strongly quenched in the presence of nitrobenzene vapours .

-

HPLC Derivatization

- Field : Analytical Chemistry

- Application Summary : 4-Fluoro-3-nitrobenzotrifluoride is used in the pre-column derivatization technique for HPLC with UV/VIS spectrophotometric detection of polyamines .

- Method : It is used as a derivatization reagent for the HPLC determination of polyamines .

- Results : The specific results or outcomes of this application are not provided in the source .

-

Synthesis of Benzimidazoles Derivatives

- Field : Pharmaceutical Chemistry

- Application Summary : 4-Fluoro-3-nitrobenzoic acid is an ideal precursor for making benzimidazoles derivatives . Benzimidazoles are active pharmaceutical ingredients applied as antimicrobials, opioids, antipsychotics, and antihistamines .

- Method : The specific methods of application or experimental procedures are not provided in the source .

- Results : The specific results or outcomes of this application are not provided in the source .

-

Pharmaceutical Intermediate

- Field : Pharmaceutical Chemistry

- Application Summary : 4-Fluoro-3-nitrobenzonitrile is used as a pharmaceutical intermediate . It is also used as a synthetic and fine chemical intermediate .

- Method : The specific methods of application or experimental procedures are not provided in the source .

- Results : The specific results or outcomes of this application are not provided in the source .

-

Preparation of Novel Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitors

- Field : Biochemistry

- Application Summary : 4-Fluoro-3-nitrobenzoic acid was used in the preparation of a series of novel acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors containing benzimidazole core structure .

- Method : The specific methods of application or experimental procedures are not provided in the source .

- Results : The specific results or outcomes of this application are not provided in the source .

-

Surface Engineering

- Field : Materials Chemistry

- Application Summary : 4-Fluoro-3-nitrophenyl azide is used in surface engineering . It is used for the immobilization of biomolecules such as antibodies, enzymes, cells, carbohydrates, oligonucleotides, and DNA aptamers .

- Method : The photolinker is activated by photo-irradiation, which produces a chemical linkage . The activated surface can conjugate a biomolecule without any catalyst, reagent, or modification .

- Results : This method has been found to be effective for the immobilization of biomolecules .

-

Rapid Diagnostics

- Field : Biomedical Engineering

- Application Summary : 4-Fluoro-3-nitrophenyl azide is used in rapid diagnostics . It is used for the immobilization of biomolecules such as antibodies, enzymes, cells, carbohydrates, oligonucleotides, and DNA aptamers .

- Method : The photolinker is activated by photo-irradiation, which produces a chemical linkage . The activated surface can conjugate a biomolecule without any catalyst, reagent, or modification .

- Results : This method has been found to be effective for the immobilization of biomolecules .

-

Synthesis of Antimycobacterial Benzimidazoles

- Field : Pharmaceutical Chemistry

- Application Summary : 4-Fluoro-3-nitrobenzoic acid was used in the preparation of novel benzimidazoles having antimycobacterial activity .

- Method : The specific methods of application or experimental procedures are not provided in the source .

- Results : The specific results or outcomes of this application are not provided in the source .

Safety And Hazards

Eigenschaften

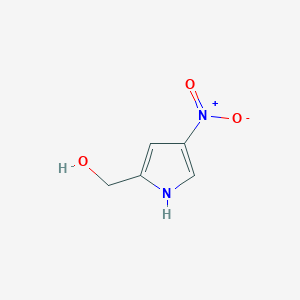

IUPAC Name |

4-fluoro-3-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O3/c8-5-2-1-4(7(9)11)3-6(5)10(12)13/h1-3H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQKXDVBKKZWIAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20619416 | |

| Record name | 4-Fluoro-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-3-nitrobenzamide | |

CAS RN |

349-02-0 | |

| Record name | 4-Fluoro-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-3-nitrobenzamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LEK9R56VJ8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Furo[2,3-B]pyridin-5-amine](/img/structure/B1321447.png)